Methyl 4-methyl-3-nitrobenzoate
Overview
Description
Methyl 4-methyl-3-nitrobenzoate, also known as 4-methyl-3-nitrobenzoic acid methyl ester, is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group and a methyl group. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Methyl 4-methyl-3-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
Mode of Action
The mode of action of this compound involves a series of steps . The nitric and sulfuric acid react to form the nitronium ion electrophile. The aromatic π electrons then attack the nitronium ion, resulting in the formation of this compound .
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid the formation of dust and aerosols, and to ensure adequate ventilation when handling this compound . Furthermore, it’s important to avoid letting the product enter drains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-nitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The nitration process involves the reaction of methyl 4-methylbenzoate with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired product quality.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form methyl 4-methyl-3-aminobenzoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-methyl-3-nitrobenzoic acid and methanol. This reaction typically requires acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogenating agents such as chlorine or bromine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 4-methyl-3-aminobenzoate.
Substitution: Halogenated derivatives of this compound.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-methyl-3-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to develop compounds with potential therapeutic properties. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Methyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 3,5-dinitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
Uniqueness: The presence of both a methyl group and a nitro group on the aromatic ring of this compound provides unique reactivity patterns compared to other nitrobenzoate derivatives. The methyl group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in substitution and reduction reactions. This makes this compound a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 4-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBHPCMYFCRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064641 | |
Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-11-8 | |
Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7356-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 4-methyl-3-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7356-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-nitro-p-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 4-METHYL-3-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP3WQE4WRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-methyl-3-nitrobenzoate in the synthesis of the target compounds?
A1: this compound serves as the crucial starting material in the multi-step synthesis of the 4-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-ylmethyl] benzoylguanidine derivatives []. The researchers utilized a series of reactions, including bromination, substitution, reduction, acylation, hydrolyzation, and condensation, with this compound as the foundation to construct the final compounds.
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